![molecular formula C14H18N2O3 B021147 Benzyl (S)-(2-oxoazepan-3-YL)carbamate CAS No. 103478-12-2](/img/structure/B21147.png)
Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Overview
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
Benzyl carbamate is prepared by reacting benzyl chloroformate with ammonia . The acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 has been performed in a series of polar protic and aprotic solvents . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The 3D structure of Benzyl carbamate can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid with a melting point of 86-89 °C . It is soluble in organic solvents and moderately soluble in water . Its molecular weight is 151.16 g/mol .Scientific Research Applications
Synthesis of Caged Compounds
“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” plays a crucial role in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of promising materials with a high energy density (HEDMs) . These compounds are highly selective towards ammonia derivatives .
Formation of High Energy Density Materials (HEDMs)
The compound is used in the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives, which are precursors of the most efficient and domesticated HEDM—2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) .
Acid-Catalyzed Condensation Reaction
The compound is used in the acid-catalyzed condensation reaction with glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents .
Cascade Condensation of Glyoxal with Ammonia Derivatives
“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” is involved in a new process occurring in the cascade condensation of glyoxal with ammonia derivatives .
Solvent Activation for Condensation Process
The compound is used in the study of solvent activation for the condensation process. It has been shown that there is no direct correlation between dipole moments of the solvents and the ability of the solvents to activate the condensation process .
Synthesis of Primary Amines
“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” is used as a protected form of ammonia in the synthesis of primary amines .
Drug Discovery and Development
Formation of 3,6-diamino-1,4-dioxane-2,5-diol Derivatives
This compound has been shown to be involved in the formation of 3,6-diamino-1,4-dioxane-2,5-diol derivatives at the early stage of the condensation between glyoxal and ammonia derivatives .
Future Directions
The condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents has been studied . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives . This could open up new avenues for the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are the precursors of promising materials with a high energy density .
Mechanism of Action
Target of Action
Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body.
Mode of Action
Carbamates, including Benzyl (S)-(2-oxoazepan-3-YL)carbamate, are known to form amides, fluorescence probes, and amines . They are reactive chemicals that can interact with various biological molecules.
Biochemical Pathways
Carbamates are involved in various biochemical pathways. They are often used as protecting groups for amines, which play a crucial role in peptide synthesis .
Pharmacokinetics
Carbamates in general are known to have good chemical and proteolytic stabilities . They are also known to be soluble in organic solvents and moderately soluble in water .
Result of Action
Carbamates in general are known to have various biological effects, depending on their specific structures and targets .
Action Environment
The action of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, like other carbamates, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of carbamates .
properties
IUPAC Name |
benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-(2-oxoazepan-3-YL)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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